molecular formula C12H17NSi B3044566 1H-Indole, 1-[(trimethylsilyl)methyl]- CAS No. 100208-13-7

1H-Indole, 1-[(trimethylsilyl)methyl]-

Cat. No.: B3044566
CAS No.: 100208-13-7
M. Wt: 203.35 g/mol
InChI Key: ZRPLVIQHCLKGJX-UHFFFAOYSA-N
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Description

1H-Indole, 1-[(trimethylsilyl)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-[(trimethylsilyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Indole+Trimethylsilyl chloride1H-Indole, 1-[(trimethylsilyl)methyl]-\text{Indole} + \text{Trimethylsilyl chloride} \rightarrow \text{1H-Indole, 1-[(trimethylsilyl)methyl]-} Indole+Trimethylsilyl chloride→1H-Indole, 1-[(trimethylsilyl)methyl]-

Industrial Production Methods: Industrial production of 1H-Indole, 1-[(trimethylsilyl)methyl]- often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole oxides.

    Reduction: Reduction reactions can convert it into indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indole oxides.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indoles or other substituted indoles depending on the reagent used.

Scientific Research Applications

1H-Indole, 1-[(trimethylsilyl)methyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is employed in the study of indole-based biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.

    Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1H-Indole: The parent compound without the trimethylsilyl group.

    1H-Indole, 1-methyl-: A derivative with a methyl group instead of a trimethylsilyl group.

    1H-Indole, 1-benzyl-: A derivative with a benzyl group.

Comparison: 1H-Indole, 1-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts greater chemical stability and reactivity compared to its analogs. The trimethylsilyl group also enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

IUPAC Name

indol-1-ylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NSi/c1-14(2,3)10-13-9-8-11-6-4-5-7-12(11)13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLVIQHCLKGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326566
Record name 1H-Indole, 1-[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100208-13-7
Record name 1H-Indole, 1-[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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